3-(Benzylamino)propanoic acid hydrochloride

Description

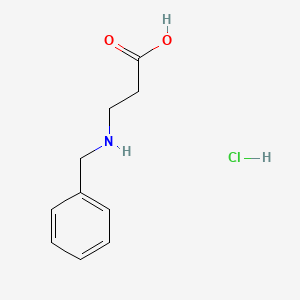

3-(Benzylamino)propanoic acid hydrochloride is a β-amino acid derivative where the amino group at the β-position is substituted with a benzyl moiety. The compound exists as a hydrochloride salt, enhancing its crystallinity and stability for handling in synthetic and pharmaceutical applications. Structurally, it consists of a propanoic acid backbone with a benzylamino group (-NH-CH2-C6H5) at the third carbon. β-Amino acids like this are of interest due to their resistance to enzymatic degradation compared to α-amino acids, making them valuable in peptidomimetic drug design and as intermediates in organic synthesis .

Properties

IUPAC Name |

3-(benzylamino)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c12-10(13)6-7-11-8-9-4-2-1-3-5-9;/h1-5,11H,6-8H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVOYPZXQUFLMHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCCC(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86266-64-0 | |

| Record name | 3-(benzylamino)propanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylamino)propanoic acid hydrochloride typically involves the reaction of benzylamine with beta-alanine under acidic conditions to form the desired product. The reaction is usually carried out in an aqueous medium with hydrochloric acid to facilitate the formation of the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and concentration of reactants. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Benzylamino)propanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Scientific Research Applications

3-(Benzylamino)propanoic acid hydrochloride has a broad range of applications across multiple disciplines:

Chemistry

- Building Block for Synthesis : It serves as a precursor for synthesizing more complex molecules in organic chemistry. Its structural features facilitate various chemical reactions, including oxidation, reduction, and substitution.

- Reagent in Organic Reactions : The compound is utilized in diverse organic reactions, enabling the formation of new compounds with desired properties.

Biology

- Biochemical Pathways : Research has focused on its role in biological systems, exploring its interactions with enzymes and receptors. Studies suggest it may act as an inhibitor or activator in specific pathways.

- Antimicrobial Activity : this compound exhibits significant antimicrobial properties against various bacterial strains. Minimum inhibitory concentration (MIC) studies have shown promising results:

- Staphylococcus aureus: MIC = 0.0048 mg/mL

- Escherichia coli: MIC = 0.0195 mg/mL.

Medicine

- Therapeutic Potential : Investigations into its therapeutic properties have revealed potential applications in drug development, particularly as an antibacterial agent.

- Derivative Studies : Recent research has focused on synthesizing derivatives to enhance biological activity, showing improved potency against pathogens and cancer cell lines.

Industry

- Specialty Chemicals Production : The compound finds utility in the production of specialty chemicals and serves as an intermediate in synthesizing other valuable compounds.

Case Studies

Recent studies have highlighted the efficacy of this compound in various applications:

- Antimicrobial Efficacy Study : A study demonstrated the compound's effectiveness against resistant bacterial strains, indicating its potential as a clinical antibacterial agent.

- Cancer Cell Line Research : Derivatives of this compound have been synthesized and tested against cancer cell lines, showing enhanced anticancer activity compared to standard treatments like doxorubicin .

Mechanism of Action

The mechanism of action of 3-(Benzylamino)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and the biological context . Detailed studies on its molecular interactions and effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

3-[(2-Methoxyethyl)(Methyl)Amino]Propanoic Acid Hydrochloride

- Structure: Features a methoxyethyl-methylamino substituent at the β-position.

- Molecular Formula: C7H16ClNO3.

- This may influence pharmacokinetic properties such as absorption and distribution .

(R)-3-Amino-3-Phenylpropionic Acid Hydrochloride

- Structure: A phenyl group is directly attached to the β-amino carbon, creating a chiral center.

- Molecular Formula: C9H12ClNO2.

- Key Differences: The stereochemistry (R-configuration) and phenyl substitution at the amino-bearing carbon may lead to distinct biological interactions, such as receptor binding specificity. This compound is often used in stereospecific synthesis and enzyme studies .

3-(N-(4-Sulfamoylphenyl)Amino)Propanoic Acid

- Structure: Contains a sulfamoylphenyl group (-NHSO2C6H4) at the β-amino position.

- Key Differences : The sulfamoyl group enhances polarity and hydrogen-bonding capacity, likely improving solubility and enabling interactions with biological targets like carbonic anhydrases. This contrasts with the benzyl group’s lipophilicity, which favors membrane permeability .

Benzannulated and Heterocyclic Derivatives

3-(2-tert-Butyl-1H-1,3-Benzodiazol-1-yl)Propanoic Acid Hydrochloride

- Structure : Incorporates a benzodiazolyl heterocycle with a bulky tert-butyl substituent.

- Molecular Formula : C14H18ClN3O2.

- The tert-butyl group adds steric bulk, possibly affecting binding to biological targets .

Benzotriazin-4(3H)-One-Functionalized Propanoic Acids

- Structure: Derivatives such as (2S)-2-amino-3-[1′,2′,3′-benzotriazin-4′(3H)-one]propanoic acid hydrochloride feature fused triazine rings.

- Key Differences: The benzotriazinone moiety confers electron-deficient aromaticity, enabling unique reactivity in photochemical or coordination chemistry applications. These compounds are often explored as fluorophores or enzyme inhibitors .

Functionalized Propanoic Acids with Aromatic Substituents

3-[3-(Trifluoromethyl)Phenyl]Propanoic Acid

- Structure: A trifluoromethylphenyl group (-C6H4CF3) is attached to the propanoic acid backbone.

- Molecular Formula : C10H9F3O2.

- Key Differences: The electron-withdrawing CF3 group increases the acidity of the carboxylic acid (pKa ~2–3) compared to the benzylamino-substituted derivative. This enhances metabolic stability and bioavailability in drug candidates .

3-Benzoylaminopropanoic Acids

- Structure: Benzoylamino (-NHCOC6H5) substituent at the β-position.

- Key Differences: The amide linkage reduces basicity compared to the secondary amine in 3-(benzylamino)propanoic acid, altering reactivity in peptide coupling or metal chelation.

Comparative Analysis Table

Biological Activity

3-(Benzylamino)propanoic acid hydrochloride, also known as BAPAH, is a compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following structural formula:

- Molecular Formula : CHClNO

- CAS Number : 86266-64-0

The compound features a benzyl group attached to a propanoic acid backbone, which contributes to its biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) values have shown promising results:

- Against Staphylococcus aureus: MIC = 0.0048 mg/mL

- Against Escherichia coli: MIC = 0.0195 mg/mL

These findings suggest its potential utility as an antibacterial agent in clinical settings .

Anticancer Activity

Studies have explored the anticancer properties of BAPAH, particularly its ability to inhibit cancer cell proliferation. Notably, it has been reported to exhibit cytotoxic effects on HeLa cells (cervical cancer cells) with an IC value comparable to standard chemotherapeutics like doxorubicin .

- Cytotoxicity Data :

- IC against HeLa cells: Ranges from 0.69 µM to 11 µM.

This positions BAPAH as a potential lead compound for the development of new anticancer therapies .

The mechanism by which BAPAH exerts its biological effects involves interaction with specific molecular targets within cells. It is believed to modulate pathways related to cell proliferation and apoptosis, although detailed mechanisms are still under investigation.

Synthesis and Derivative Studies

Recent studies have focused on synthesizing derivatives of BAPAH to enhance its biological activity. These derivatives have shown improved potency against various pathogens and cancer cell lines.

- Notable Derivatives :

- Compounds synthesized from BAPAH with modifications at the benzyl or amino groups have demonstrated enhanced antibacterial and anticancer activities.

Comparative Studies

A comparative analysis of BAPAH with similar compounds revealed that structural modifications can significantly affect biological activity. For instance, derivatives with additional functional groups showed increased efficacy against resistant bacterial strains .

Data Table: Biological Activity Overview

Q & A

Q. How can cross-disciplinary approaches (e.g., coordination chemistry) expand the compound's research applications?

- Methodological Answer : The propanoic acid moiety acts as a ligand for metal coordination complexes. For example, cadmium-thiocyanate polymers incorporating similar derivatives exhibit luminescent properties, characterized by X-ray diffraction and fluorescence spectroscopy. Such complexes may serve as theranostic agents in imaging studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.